3,4-Dihydro-1H-2-benzopyran-4-thiol
CAS No.:
Cat. No.: VC17716422
Molecular Formula: C9H10OS
Molecular Weight: 166.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10OS |
|---|---|
| Molecular Weight | 166.24 g/mol |
| IUPAC Name | 3,4-dihydro-1H-isochromene-4-thiol |
| Standard InChI | InChI=1S/C9H10OS/c11-9-6-10-5-7-3-1-2-4-8(7)9/h1-4,9,11H,5-6H2 |
| Standard InChI Key | WBQOLUODQGQUKY-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C2=CC=CC=C2CO1)S |
Introduction
3,4-Dihydro-1H-2-benzopyran-4-thiol is an organic compound belonging to the family of 2-benzopyrans. It features a bicyclic structure composed of a benzene ring fused to a dihydrofuran ring, with a thiol group attached at the fourth position of the dihydrofuran ring. This compound is of interest in organic synthesis due to its unique structure and potential applications in medicinal chemistry.
Synthesis
The synthesis of 3,4-Dihydro-1H-2-benzopyran-4-thiol typically involves complex organic reactions. While specific synthesis protocols for this compound are not widely documented, related benzopyran derivatives often involve cyclization reactions starting from appropriate precursors.
Research Findings
| Compound | Biological Activity | Research Status |
|---|---|---|
| Benzopyran Derivatives | Antimicrobial, Anticancer | Extensively studied |
| 3,4-Dihydro-1H-2-benzopyran-4-thiol | Limited data available | Requires further investigation |
Future Directions
Given the limited information available on 3,4-Dihydro-1H-2-benzopyran-4-thiol, future research should focus on:
-
Synthesis Optimization: Developing efficient synthesis protocols.
-
Biological Evaluation: Investigating antimicrobial, anticancer, and other potential biological activities.
-
Structural Modifications: Exploring derivatives with enhanced biological properties.
Note:
Due to the limited availability of specific information on 3,4-Dihydro-1H-2-benzopyran-4-thiol, this article focuses on general aspects and potential areas of research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume